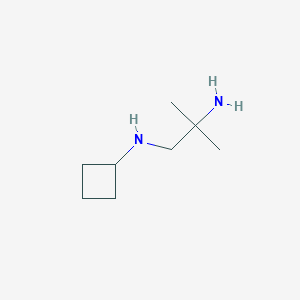![molecular formula C9H7ClFN3O B1467476 [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248127-97-0](/img/structure/B1467476.png)
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
This compound is an organic molecule that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Additionally, it has a methanol group attached to one of the carbon atoms of the triazole ring. The phenyl group attached to the triazole ring has both chloro and fluoro substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the methanol group, and the substituted phenyl group. The electronegativity of the fluorine and chlorine atoms would likely influence the electronic distribution and potentially the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing nature of the fluorine and chlorine atoms and the presence of the methanol group. The triazole ring might also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and chlorine atoms might increase its polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antiviral Agents
This compound has potential applications in the development of antiviral agents. The triazole ring, a common motif in pharmaceuticals, can be utilized to create compounds with significant activity against various viruses. For instance, triazole derivatives have been shown to exhibit inhibitory activity against influenza A and other RNA viruses .
Anti-inflammatory Medications
The structural features of this compound suggest it could be synthesized into derivatives that act as anti-inflammatory medications. Indole derivatives, which share some structural similarities, are known for their anti-inflammatory properties, indicating that this compound could be a precursor in the synthesis of new anti-inflammatory drugs .
Anticancer Therapeutics
Compounds containing the triazole moiety are often explored for their anticancer properties. The ability to bind with high affinity to multiple receptors makes this compound a candidate for the development of novel anticancer therapeutics .
Antioxidant Formulations
The presence of a phenyl ring with halogen substitutions can contribute to antioxidant properties. This compound could be used in the synthesis of antioxidants, which play a crucial role in protecting cells from oxidative stress .
Antimicrobial Applications
The compound’s structure is conducive to antimicrobial activity. By modifying the triazole component, researchers can develop derivatives that target specific microbial pathways, leading to potent antimicrobial agents .
Enzyme Inhibition for Disease Treatment
Enzyme inhibitors are a significant area of research for treating various diseases. The triazole ring can mimic the transition state of enzymatic reactions, making it a valuable scaffold for designing enzyme inhibitors .
Chemical Synthesis of Fluorinated Compounds
Fluorinated compounds have diverse applications in medicinal chemistry due to their unique properties. This compound, with its fluorine atom, could be used as a starting material for the synthesis of various fluorinated organic molecules .
Mecanismo De Acción
Propiedades
IUPAC Name |
[1-(2-chloro-4-fluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCETWYTWTMGVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



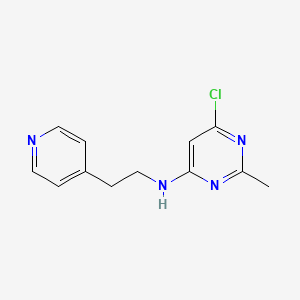
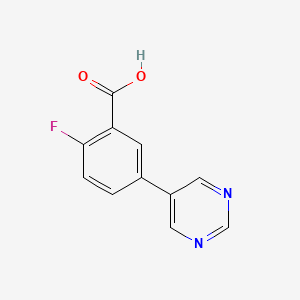
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)
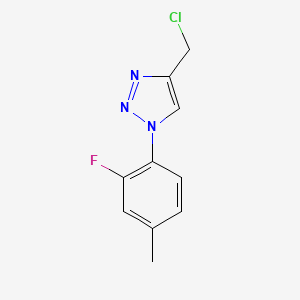
![[1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467400.png)
![[1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467403.png)
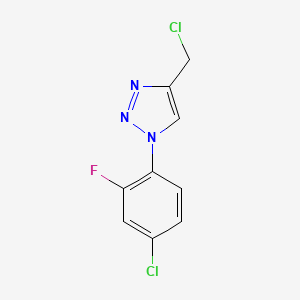
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B1467405.png)
![5-(6-Chloro-2-methylpyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1467407.png)
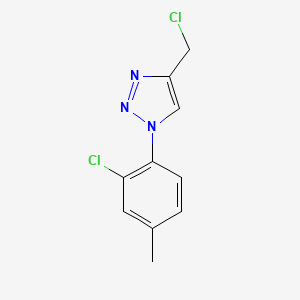
![4-(chloromethyl)-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467412.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467414.png)
![{1-[(3-fluoro-4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467415.png)
